molecular formula C16H17N3S B5877000 1-Cyclopropyl-3-[4-(phenylamino)phenyl]thiourea

1-Cyclopropyl-3-[4-(phenylamino)phenyl]thiourea

Cat. No.: B5877000
M. Wt: 283.4 g/mol
InChI Key: LSTHEJDKCHIQIL-UHFFFAOYSA-N
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Description

1-Cyclopropyl-3-[4-(phenylamino)phenyl]thiourea is an organosulfur compound that belongs to the class of thiourea derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclopropyl-3-[4-(phenylamino)phenyl]thiourea typically involves the reaction of cyclopropyl isothiocyanate with 4-(phenylamino)aniline. The reaction is carried out in an appropriate solvent, such as ethanol or acetonitrile, under reflux conditions. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms may also be employed to enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions

1-Cyclopropyl-3-[4-(phenylamino)phenyl]thiourea can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of proteases and kinases.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-3-[4-(phenylamino)phenyl]thiourea involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity. This inhibition can disrupt key biological pathways, leading to the modulation of cellular processes such as proliferation, apoptosis, and inflammation .

Molecular Targets and Pathways

Comparison with Similar Compounds

1-Cyclopropyl-3-[4-(phenylamino)phenyl]thiourea can be compared with other thiourea derivatives to highlight its uniqueness:

Properties

IUPAC Name

1-(4-anilinophenyl)-3-cyclopropylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3S/c20-16(19-15-10-11-15)18-14-8-6-13(7-9-14)17-12-4-2-1-3-5-12/h1-9,15,17H,10-11H2,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSTHEJDKCHIQIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=S)NC2=CC=C(C=C2)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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